3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a methyl group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring system. Pyrazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the multicomponent reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild reaction conditions, atom economy, and shorter reaction times.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-bromophenyl)-3-(4-methoxyphenylazo)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 7-Aryl-5-methyl-2-amino-3-(4’-arylazo)-pyrazolo[1,5-a]pyrimidines
Uniqueness
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Biological Activity
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: C8H8F3N5
- Molecular Weight: 227.18 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.
Biological Activity Overview
-
Anticancer Properties
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- HeLa cells: IC50 = 8.55 µM
- MCF-7 cells: IC50 = 14.31 µM
- The compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Anti-inflammatory Activity
- Antiviral Effects
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against lung cancer cells revealed significant dose-dependent cytotoxicity. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway by activating caspases 3 and 9.
Study 2: Inhibition of Inflammatory Markers
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced levels of inflammatory mediators in serum and tissues. This suggests its potential as a therapeutic agent for inflammatory disorders.
Research Findings Table
Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | HeLa | 8.55 | Apoptosis induction via PI3K/Akt pathway |
MCF-7 | 14.31 | Cell cycle arrest | |
Anti-inflammatory | LPS-induced model | N/A | Inhibition of TNF-alpha and IL-6 |
Antiviral | Viral replication assay | N/A | Inhibition of viral polymerases |
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-13-14-6(8(9,10)11)2-3-12-7(5)14/h4,6,12H,2-3H2,1H3 |
InChI Key |
DRYXTOHGBYFUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NCCC(N2N=C1)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.